molecular formula C21H29N3O3S B11037998 4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11037998
M. Wt: 403.5 g/mol
InChI Key: KHWKEPOCVIFWRU-UHFFFAOYSA-N
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Description

4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a molecular formula of C21H29N3O3S . This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Thiazepine ring formation: This involves the cyclization of the pyrazole derivative with a suitable thioamide.

    Introduction of the butoxyphenyl and pentanyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles such as halides or amines replace the butoxy group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo[3,4-e][1,4]thiazepines with different substituents. These compounds may have similar core structures but differ in their biological activities and applications. Some examples include:

  • 4-(4-Methoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one
  • 4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-2-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one

The uniqueness of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substituents, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-butoxyphenyl)-1-pentan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C21H29N3O3S/c1-4-6-12-27-16-10-8-15(9-11-16)19-18-20(22-17(25)13-28-19)24(23-21(18)26)14(3)7-5-2/h8-11,14,19H,4-7,12-13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

KHWKEPOCVIFWRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(C)CCC

Origin of Product

United States

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